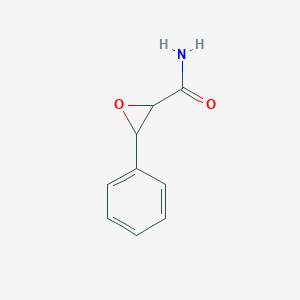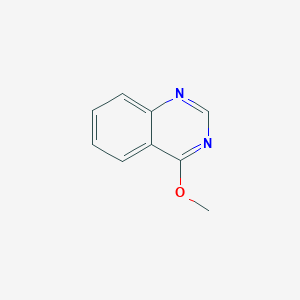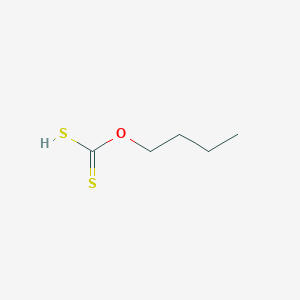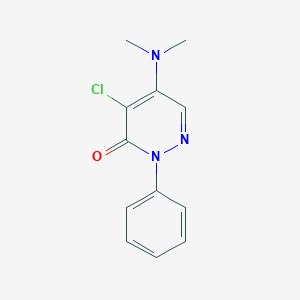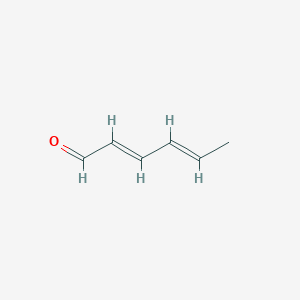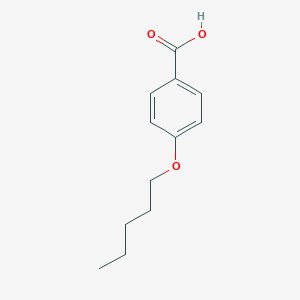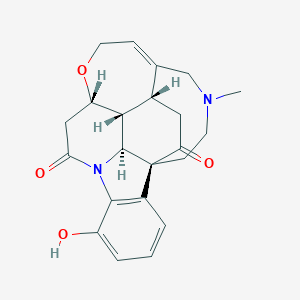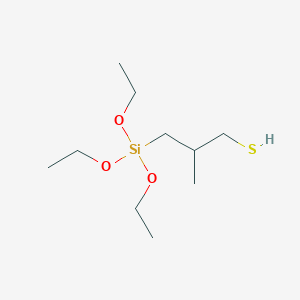
2-Methyl-3-(triethoxysilyl)propanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(triethoxysilyl)propanethiol is a chemical compound that is widely used in scientific research due to its unique properties. It is a sulfur-containing compound that contains a triethoxysilyl group, which makes it highly reactive and able to bond to a variety of surfaces. This compound has found applications in various fields, including materials science, chemistry, and biology.
Mechanism Of Action
The mechanism of action of 2-Methyl-3-(triethoxysilyl)propanethiol is based on its ability to form covalent bonds with surfaces that contain hydroxyl groups. The triethoxysilane group reacts with the hydroxyl groups on the surface, while the thiol group reacts with other thiol groups on the surface or with other molecules containing thiol groups. This results in the formation of a stable covalent bond between the surface and the compound.
Biochemical And Physiological Effects
2-Methyl-3-(triethoxysilyl)propanethiol is not intended for use in living organisms and has not been extensively studied for its biochemical or physiological effects. However, it is known to be a reactive compound that can form covalent bonds with biological molecules such as proteins and DNA. This property has been exploited in various applications, including the immobilization of biomolecules for biosensing and bioanalytical applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Methyl-3-(triethoxysilyl)propanethiol is its ability to form stable covalent bonds with surfaces. This makes it a useful tool for surface modification and immobilization of biomolecules. It is also a relatively simple compound to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also limitations to the use of this compound. Its reactivity can make it difficult to handle, and it may require special precautions to ensure safe handling. Additionally, its use may be limited in certain applications due to its potential for non-specific binding to surfaces.
Future Directions
There are several potential future directions for research involving 2-Methyl-3-(triethoxysilyl)propanethiol. One area of interest is the development of new methods for surface modification and biomolecule immobilization using this compound. Another potential direction is the study of its interactions with biological molecules and its potential for use in biosensing and bioanalytical applications. Finally, there is potential for the development of new materials and devices based on the unique properties of this compound.
Synthesis Methods
The synthesis of 2-Methyl-3-(triethoxysilyl)propanethiol is typically carried out using a two-step process. The first step involves the reaction of 3-mercaptopropionic acid with triethylamine to form the corresponding amide. The second step involves the reaction of the amide with triethoxysilane in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction yields 2-Methyl-3-(triethoxysilyl)propanethiol, which can be purified using standard techniques.
Scientific Research Applications
2-Methyl-3-(triethoxysilyl)propanethiol has found a wide range of applications in scientific research. One of its primary uses is as a surface modifier for various materials, including metals, ceramics, and polymers. It can be used to functionalize surfaces with thiol groups, which can then be used for further chemical modification or to immobilize biomolecules such as proteins or DNA.
properties
CAS RN |
17980-28-8 |
|---|---|
Product Name |
2-Methyl-3-(triethoxysilyl)propanethiol |
Molecular Formula |
C10H24O3SSi |
Molecular Weight |
252.45 g/mol |
IUPAC Name |
2-methyl-3-triethoxysilylpropane-1-thiol |
InChI |
InChI=1S/C10H24O3SSi/c1-5-11-15(12-6-2,13-7-3)9-10(4)8-14/h10,14H,5-9H2,1-4H3 |
InChI Key |
IPJLELCCCCILNT-UHFFFAOYSA-N |
SMILES |
CCO[Si](CC(C)CS)(OCC)OCC |
Canonical SMILES |
CCO[Si](CC(C)CS)(OCC)OCC |
Other CAS RN |
17980-28-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




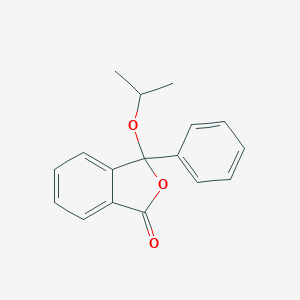
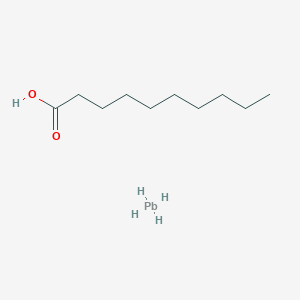
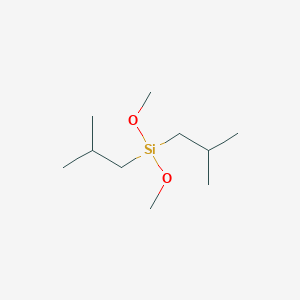
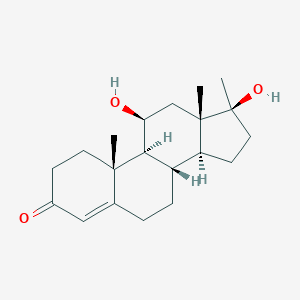
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
